molecular formula C10H15ClFNO2 B13460303 3,4-Diethoxy-5-fluoroaniline hydrochloride

3,4-Diethoxy-5-fluoroaniline hydrochloride

Cat. No.: B13460303
M. Wt: 235.68 g/mol
InChI Key: LXEVSWUZSVOGPV-UHFFFAOYSA-N
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Description

3,4-Diethoxy-5-fluoroaniline hydrochloride: is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of two ethoxy groups and one fluorine atom attached to the benzene ring, along with an aniline group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diethoxy-5-fluoroaniline hydrochloride typically involves multiple steps:

Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4-Diethoxy-5-fluoroaniline hydrochloride can undergo oxidation reactions, typically forming quinone derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

Chemistry: 3,4-Diethoxy-5-fluoroaniline hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, it can be used to study the effects of fluorinated aniline derivatives on biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.

Medicine: The compound is investigated for its potential therapeutic properties. Fluorinated aniline derivatives are known for their activity in various medicinal chemistry applications, including as potential anticancer agents .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Diethoxy-5-fluoroaniline hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to the inhibition or activation of specific enzymes and receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 3,4-Diethoxy-5-fluoroaniline hydrochloride is unique due to the presence of both ethoxy groups and a fluorine atom, which confer distinct chemical and physical properties. These modifications can enhance its solubility, reactivity, and interaction with biological targets, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C10H15ClFNO2

Molecular Weight

235.68 g/mol

IUPAC Name

3,4-diethoxy-5-fluoroaniline;hydrochloride

InChI

InChI=1S/C10H14FNO2.ClH/c1-3-13-9-6-7(12)5-8(11)10(9)14-4-2;/h5-6H,3-4,12H2,1-2H3;1H

InChI Key

LXEVSWUZSVOGPV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)N)F)OCC.Cl

Origin of Product

United States

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